1-Boc-4-[(4-cyanophenyl)amino]-piperidine
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Drug Discovery and Development
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. nih.gov Piperidine and its derivatives are cornerstones in the design of drugs, featuring prominently in over 70 commercialized medications, including several blockbuster drugs. researchgate.net Their prevalence stems from their ability to serve as versatile scaffolds that can be readily modified to optimize the pharmacological profile of a drug candidate.
The introduction of piperidine scaffolds into small molecules can confer several advantageous properties:
Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and polar surface area, which are critical parameters for drug absorption and distribution. thieme-connect.comresearchgate.net
Enhancement of Biological Activities: The three-dimensional structure of the piperidine ring allows it to interact favorably with biological targets, and its substitution patterns can be tailored to enhance binding affinity and selectivity. thieme-connect.comresearchgate.net
Improvement of Pharmacokinetic Properties: The presence of a piperidine moiety can positively impact a drug's metabolic stability and half-life, leading to improved pharmacokinetic profiles. thieme-connect.comresearchgate.net
Piperidine derivatives have demonstrated a broad spectrum of biological activities and have been developed into drugs for numerous therapeutic areas, including CNS modulators, antihistamines, anti-cancer agents, and analgesics. researchgate.net The continued exploration of piperidine-based compounds remains a promising strategy for discovering new treatments for a wide range of diseases. thieme-connect.comresearchgate.net
| Feature | Significance in Drug Discovery |
| Structural Scaffold | Provides a versatile 3D framework for building complex molecules. |
| Physicochemical Modulation | Can be modified to fine-tune solubility, lipophilicity, and other key properties. thieme-connect.comresearchgate.net |
| Pharmacokinetic Improvement | Often enhances metabolic stability and bioavailability. thieme-connect.comresearchgate.net |
| Broad Bioactivity | Found in drugs across many therapeutic classes, including oncology, CNS disorders, and infectious diseases. nih.govresearchgate.netijnrd.org |
Strategic Importance of Substituted Anilines and Nitrile Functional Groups in Medicinal Chemistry
The other key components of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, the substituted aniline (B41778) and the nitrile group, also hold significant strategic importance in medicinal chemistry.
Substituted Anilines: Anilines, particularly those with substitutions on the aromatic ring, are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. thieme-connect.com They serve as versatile precursors for creating a wide array of more complex molecular structures. wisdomlib.org In drug design, the aniline motif can be crucial for interacting with biological targets. cresset-group.com However, medicinal chemists often modify or replace simple anilines to fine-tune a compound's pharmacological properties, enhance bioavailability, improve selectivity, and mitigate potential toxicity or off-target effects. cresset-group.com The use of a para-substituted aniline, as seen in the target compound, is a common strategy in chemical synthesis, for instance, in the creation of azo Schiff bases. wisdomlib.org
Nitrile Functional Groups: The nitrile (or cyano, -CN) group has become an increasingly valuable functional group in drug design. rsc.org Once viewed with caution, it is now present in over 30 approved pharmaceutical products and numerous clinical candidates. rsc.orgnih.gov The strategic incorporation of a nitrile group can offer several benefits:
Enhanced Target Binding: The nitrile group's linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor or engage in polar interactions within a protein's binding site, often projecting into narrow clefts. nih.govresearchgate.net
Bioisosteric Replacement: It frequently serves as a bioisostere for other functional groups, such as a carbonyl group, a hydroxyl group, or a halogen atom. nih.govresearchgate.netresearchgate.net
Improved Pharmacokinetics: Introducing a nitrile can block metabolically vulnerable sites on a molecule, thereby increasing its metabolic stability and bioavailability. researchgate.net
Versatile Synthetic Handle: The nitrile group is a versatile chemical handle that can be transformed into other functional groups like amines or carboxylic acids, making it a useful building block in synthesis. numberanalytics.com
The para-substituted aryl nitrile motif is particularly common, as the strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, potentially making it less susceptible to oxidative metabolism. nih.gov
| Functional Group | Role in Medicinal Chemistry |
| Substituted Aniline | Versatile synthetic precursor; modulates pharmacological properties and target interactions. thieme-connect.comwisdomlib.orgcresset-group.com |
| Nitrile (-CN) | Enhances binding affinity, acts as a bioisostere, improves metabolic stability, and serves as a synthetic intermediate. rsc.orgnih.govresearchgate.net |
Overview of this compound as a Core Structure for Academic Investigation
This compound emerges as a significant research chemical by integrating these three valuable structural elements: the Boc-protected piperidine, the substituted aniline, and the nitrile group. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the piperidine nitrogen, rendering it stable during certain chemical transformations while allowing for its easy removal under acidic conditions to reveal the amine for further reactions. researchgate.net
This compound is not typically an end-product therapeutic itself but rather a key intermediate or building block. Its structure provides a pre-assembled core that researchers can elaborate upon to rapidly generate libraries of more complex molecules for biological screening. For example, the protected piperidine nitrogen and the aniline nitrogen offer distinct points for further chemical modification.
The combination of the piperidine scaffold, known to impart favorable drug-like properties, with the cyano-aniline moiety, which can participate in key binding interactions, makes this compound a valuable starting point for developing inhibitors of various enzymes or receptor antagonists. Research utilizing similar building blocks, such as 4-amino-1-Boc-piperidine, has led to the synthesis of potent inhibitors for targets like HIV-1 non-nucleoside reverse transcriptase. sigmaaldrich.com Therefore, this compound serves as a core structure for academic and industrial investigation aimed at discovering novel bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWINONAYEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Biological Activities and Pharmacological Profiles
Elucidation of Molecular Targets and Ligand-Receptor Interactions
The unique structural features of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, particularly the piperidine (B6355638) core and the 4-cyanophenyl moiety, are crucial for its ability to bind to a diverse set of biological macromolecules. Research into its binding profiles has revealed interactions with several receptors and enzymes, suggesting a multi-target potential.
Studies on Sigma-1 Receptor (σ1R) and Histamine (B1213489) H3 Receptor (H3R) Binding Affinities
The piperidine scaffold is a well-established pharmacophore for ligands of both the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R). nih.govacs.org The σ1R is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum, which is implicated in various neurological disorders. The H3R is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.
Derivatives of piperidine have demonstrated high affinity for both σ1R and H3R. nih.govacs.org The 4-cyanophenyl group, in particular, has been noted to occupy a hydrophobic pocket in the binding site of these receptors. nih.govacs.org While specific Ki values for this compound are not extensively reported in publicly available literature, the structural similarities to other potent dual-acting ligands suggest that it likely possesses significant affinity for both σ1R and H3R. For instance, related piperidine-based compounds have exhibited Ki values in the nanomolar range for both receptors. nih.gov
| Compound Type | Sigma-1 Receptor (σ1R) Ki | Histamine H3 Receptor (H3R) Ki |
|---|---|---|
| Piperidine Derivatives | Data not available for specific compound | Data not available for specific compound |
Exploration of Cannabinoid Receptor 1 (CB1) Antagonism Mechanisms
The endocannabinoid system, and specifically the Cannabinoid Receptor 1 (CB1), plays a crucial role in regulating appetite, pain sensation, and mood. Antagonists of the CB1 receptor have been investigated for their therapeutic potential in treating obesity and related metabolic disorders. The pharmacophore for many CB1 receptor antagonists includes a central ring structure, often a pyrazole, but piperidine-containing molecules have also been explored. The mechanism of antagonism typically involves blocking the binding of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, to the receptor, thereby preventing its activation. While the direct antagonistic activity of this compound at the CB1 receptor has not been specifically detailed in available research, its structural components are present in other classes of receptor antagonists.
Analysis of Enzyme Inhibition, including Silent Information Regulator Human Type 2 (SIRT2) and HIV-1 Non-Nucleoside Reverse Transcriptase (HIV-1 NNRTIs)
In addition to receptor binding, this compound has been investigated as a potential inhibitor of key enzymes.
Silent Information Regulator Human Type 2 (SIRT2): SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in various cellular processes, including cell cycle control and transcriptional regulation. Inhibition of SIRT2 has emerged as a potential therapeutic strategy for neurodegenerative diseases and cancer. The inhibitory activity of this compound against SIRT2 has not been specifically quantified in the available literature.
| Enzyme Target | Inhibitory Concentration (IC50) |
|---|---|
| SIRT2 | Data not available for specific compound |
| HIV-1 NNRTIs | Data not available for specific compound |
Modulation of Muscarinic M3 Receptor Activity
Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and the M3 subtype is particularly important in smooth muscle contraction and glandular secretion. Modulators of the M3 receptor have therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. A series of 4-amino-piperidine derivatives have been synthesized and investigated for their structure-affinity relationship with the M3 muscarinic receptor. researchgate.net These studies have identified molecules with high affinity for the human M3 receptor. researchgate.net While functional data for this compound at the M3 receptor is not explicitly available, the shared 4-amino-piperidine scaffold suggests a potential for interaction.
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of a compound provides crucial information about its efficacy and potency at its molecular targets. This is typically assessed through cell-based functional assays.
Assessment of Efficacy and Potency in Cell-Based Functional Assays
Cell-based functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following ligand binding, such as changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene activation. For this compound, specific EC50 or pA2 values from cell-based functional assays are not widely reported in the scientific literature. However, for related piperidine derivatives that act as H3 receptor antagonists, functional assays have confirmed their ability to block the effects of histamine. researchgate.net Similarly, compounds targeting the σ1R have been characterized in functional assays to determine their modulatory effects.
| Assay Type | Potency (e.g., EC50, pA2) |
|---|---|
| H3 Receptor Functional Assay | Data not available for specific compound |
| σ1 Receptor Functional Assay | Data not available for specific compound |
Evaluation of Selectivity Against Relevant Biological Pathways
A critical aspect of drug development is ensuring that a compound selectively interacts with its intended biological target to minimize off-target effects. Derivatives synthesized from the this compound scaffold have been evaluated for their selectivity against related biological pathways, particularly in the context of kinase inhibition and antimicrobial activity.
In the development of anticancer agents, the 4-aminopiperidine (B84694) core has been incorporated into inhibitors of Protein Kinase B (PKB/Akt), a key node in cell survival pathways. nih.govnih.gov A significant challenge in targeting kinases is achieving selectivity over structurally similar enzymes, such as Protein Kinase A (PKA). Optimization studies have shown that modifications to the 4-aminopiperidine structure can yield potent, ATP-competitive inhibitors with substantial selectivity for PKB over PKA. For instance, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines demonstrated up to 150-fold selectivity for PKB. nih.govnih.gov Further modifications, such as varying the linker between the piperidine and a lipophilic substituent, led to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides that retained high potency for PKB while showing selectivity of approximately 14- to 24-fold over PKA. acs.org This selectivity is crucial as non-selective inhibition of PKA can lead to undesirable side effects.
Table 1: Selectivity of 4-Aminopiperidine-Based Kinase Inhibitors Data sourced from studies on PKB/Akt inhibitors derived from the 4-aminopiperidine scaffold.
| Compound Type | Target Kinase | Off-Target Kinase | Selectivity (Fold) | Reference |
|---|---|---|---|---|
| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | PKB (Akt) | PKA | Up to 150 | nih.gov |
| 4-Amino-4-(4-chlorobenzyl)piperidine derivative (CCT128930) | PKB (Akt) | PKA | 28 | nih.gov |
| 4-Amino-piperidine-4-carboxamide derivative (Compound 21) | PKB (Akt) | PKA | ~14 | acs.org |
| 4-Amino-piperidine-4-carboxamide derivative (Compound 28) | PKB (Akt) | PKA | ~24 | acs.org |
Similarly, in the realm of infectious diseases, 4-aminopiperidine derivatives have been developed as novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.comnih.gov These compounds act by inhibiting enzymes crucial to the fungal cell membrane, such as sterol C14-reductase and sterol C8-isomerase, a mechanism distinct from many clinically used antifungals. mdpi.com This specific targeting of the fungal pathway is essential for selective toxicity against pathogens without significantly affecting the host's cellular machinery.
In Vivo Preclinical Studies for Therapeutic Potential
The therapeutic potential of compounds derived from the this compound scaffold has been validated in various preclinical disease models, most notably in cancer and infectious diseases.
Cancer: As potent inhibitors of the PKB/Akt signaling pathway, which is frequently deregulated in cancer, these derivatives have demonstrated significant antitumor activity. nih.gov In vivo studies using human tumor xenograft models in mice have shown that representative compounds can strongly inhibit tumor growth at well-tolerated doses. nih.govnih.gov For example, orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were assessed in mice bearing subcutaneous U87MG human glioblastoma xenografts, where they exhibited significant efficacy. nih.gov Another study highlighted a derivative, AZD5363, which effectively inhibited tumor growth in a breast cancer xenograft model. researchgate.net More recent developments have led to AKT protein degraders based on these scaffolds, which have also been shown to effectively suppress tumor growth in xenograft models without apparent toxicity. nih.gov
Infectious Diseases: The 4-aminopiperidine core is a key feature in a novel class of antifungal agents. mdpi.comnih.gov The in vivo efficacy of these compounds has been demonstrated in models of systemic fungal infections. Orally administered aminopiperidine derivatives clearly prolonged the survival of mice with systemic lethal infections caused by Candida albicans. nih.gov This suggests their potential as orally available, broad-spectrum antifungal drugs.
Additionally, derivatives incorporating the 4-cyanophenyl amino moiety have been synthesized and tested for antimicrobial and antimycobacterial activity. researchgate.netnih.gov A study of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines identified several compounds with potent activity against various bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal species (Aspergillus niger, Candida albicans), as well as against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov
Table 2: Efficacy of this compound Derivatives in Disease Models
| Disease Area | Compound Class | Model | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| Cancer (Glioblastoma) | Piperidine-4-carboxamides (Akt inhibitor) | U87MG human glioblastoma xenograft in mice | Significant inhibition of tumor growth | nih.gov |
| Cancer (Breast) | AZD5363 (Akt inhibitor) | Breast cancer xenograft in mice | Inhibition of tumor growth | researchgate.net |
| Infectious Disease (Candidiasis) | Aminopiperidine derivatives (Ergosterol synthesis inhibitor) | Systemic C. albicans infection in mice | Prolonged survival of infected mice | nih.gov |
| Infectious Disease (Bacterial/Fungal) | 2-(4-cyanophenyl amino)-triazine derivatives | In vitro assays | MIC values of 6.25–25 µg/mL against various bacteria and fungi | researchgate.netresearchgate.net |
| Infectious Disease (Tuberculosis) | 2-(4-cyanophenyl amino)-triazine derivatives | In vitro vs. M. tuberculosis H37Rv | Potent antimycobacterial activity | nih.gov |
Pharmacodynamic studies are essential to confirm that a drug engages its target in a living system and produces the desired biological effect. For the 4-aminopiperidine-based Akt inhibitors, in vivo pharmacodynamic analyses have successfully demonstrated target modulation. nih.gov Following oral administration to tumor-bearing mice, these compounds led to a dose-dependent reduction in the phosphorylation of Akt and its downstream biomarkers, such as GSK3β. researchgate.net This knockdown of pathway signaling provides a direct link between the drug's mechanism of action and its observed anti-tumor efficacy, confirming that the compounds effectively inhibit the PKB/Akt pathway in vivo. nih.govresearchgate.net
Broader Applications in Drug Discovery and Chemical Biology
The this compound structure and its parent amine, 4-amino-1-Boc-piperidine, are recognized as highly versatile building blocks in medicinal chemistry and drug discovery. chemimpex.com The piperidine ring is a privileged scaffold found in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to be readily functionalized to orient substituents in precise three-dimensional space.
The utility of this scaffold extends beyond the examples of Akt inhibitors and antifungals. It serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including:
Central Nervous System (CNS) Drugs: The piperidine moiety is common in drugs targeting neurological disorders. chemimpex.com
Antiviral Agents: It has been used to synthesize potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Antibacterial Agents: The scaffold is a component of Relebactam, a β-lactamase inhibitor.
Gastrointestinal Agents: It is a starting material for Cinipride Tartrate, a gastroprokinetic agent.
This broad applicability underscores the importance of the this compound scaffold as a foundational element for generating diverse libraries of compounds for screening against a multitude of biological targets, thereby fueling the engine of modern drug discovery.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Piperidine (B6355638) Ring for Activity Modulation
The piperidine ring is a foundational scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.govresearchgate.net For analogs of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, modifications to this ring can modulate activity by altering the molecule's conformation, steric profile, and interactions with target proteins.
Research on related 4-anilinopiperidine compounds, such as fentanyl derivatives, has established that the six-membered piperidine ring, preferably in a chair conformation, is ideal for optimal interaction with receptors like the µ-opioid receptor (MOR). researchgate.net Any deviation, such as contracting the ring to a five-membered pyrrolidine (B122466) or expanding it to a seven-membered azepane, typically results in a significant loss of activity. researchgate.net
Systematic modifications can be explored at various positions on the piperidine ring to fine-tune activity. Introducing substituents at the C2, C3, or C4 positions can influence the molecule's binding affinity and selectivity. For instance, in studies of σ1 receptor ligands, modifications to the piperidine nitrogen substituent dramatically altered receptor affinity, demonstrating the sensitivity of the scaffold to substitution. nih.gov Introducing a spirocyclic moiety onto the piperidine ring is another strategy that has been used to study the effect of structural modifications on enzyme interactions. beilstein-journals.org The basicity of substituents can also play a crucial role; in a series of antitubercular agents, piperidine as a substituent conferred the highest potency compared to less basic rings like pyrrolidine and morpholine. nih.gov
The following table illustrates a hypothetical SAR study based on substitutions on the piperidine ring, demonstrating how different functional groups could modulate inhibitory activity against a generic kinase target.
| Compound | Modification on Piperidine Ring | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |
|---|---|---|---|
| Parent | None | 150 | Baseline activity. |
| Analog 1a | C4-Methyl (axial) | 320 | Potential steric hindrance in the binding pocket. |
| Analog 1b | C4-Methyl (equatorial) | 180 | Minimal steric impact, slight alteration of lipophilicity. |
| Analog 1c | C3-Fluoro | 95 | Favorable electronic interactions or conformational stabilization. |
| Analog 1d | C2-Oxo | 500 | Altered ring conformation and introduction of a polar group. |
Investigation of Substituent Effects on the 4-Cyanophenyl Moiety and Related Aryl Groups
The 4-cyanophenyl group is a critical component for defining the biological activity of many inhibitors, often acting as a key hydrogen bond acceptor or participating in other electronic interactions. nih.govacs.org Structure-activity relationship studies focusing on this moiety reveal its importance for target engagement.
In a study of dual aromatase-sulfatase inhibitors, the para-cyano group on a phenyl ring was found to be crucial for potent activity. nih.gov When the cyano group was replaced with a hydrogen atom, the inhibitory activity against both enzymes decreased significantly. nih.gov This highlights the specific role of the nitrile group in binding. Furthermore, replacing the entire 4-cyanophenyl ring with other aryl systems, such as 3,5-difluorophenyl or 2,2-difluorobenzo[d] nih.govnbinno.comdioxol-5-yl, led to a divergence in activity. While aromatase inhibition was weakened, sulfatase inhibition was enhanced, suggesting that different aryl groups can be used to tune selectivity between related enzyme targets. nih.gov
Computational studies on other inhibitors have shown that the cyano group can form specific hydrogen bonds with key amino acid residues, such as lysine (B10760008) and aspartate, within a protein's active site, thereby anchoring the molecule. acs.org The removal or repositioning of this group would disrupt these vital interactions.
The data below, adapted from research on dual aromatase-sulfatase inhibitors, demonstrates the impact of modifying the 4-cyanophenyl moiety on biological activity. nih.gov
| Compound Analog | Aryl Moiety | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) |
|---|---|---|---|
| Reference (4-Cyanophenyl) | 4-Cyanophenyl | 100 | 227 |
| Analog 2a (H-substituted) | Phenyl | 2483 | 1557 |
| Analog 2b (Difluorophenyl) | 3,5-Difluorophenyl | >5000 | 45 |
| Analog 2c (Difluorobenzodioxolyl) | 2,2-Difluorobenzo[d] nih.govnbinno.comdioxol-5-yl | >5000 | 52 |
These findings confirm that the 4-cyanophenyl ring provides a well-balanced profile for dual inhibition in that specific context, and that even minor changes to this group can profoundly alter potency and selectivity. nih.gov
Conformational Dynamics and Their Influence on Biological Recognition
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For molecules containing a piperidine ring, the conformational dynamics of the ring system and its substituents dictate the spatial orientation of key pharmacophoric features. The piperidine ring typically adopts a low-energy chair conformation, which correctly positions the substituents for receptor binding. researchgate.net
Computational studies, including molecular dynamics simulations, are essential tools for exploring the conformational preferences of such molecules and their binding modes within a receptor pocket. nih.govnih.gov These studies can reveal how the molecule's structure, including the orientation of the N-Boc group and the 4-cyanophenylamino moiety, influences its interaction with specific amino acid residues. nih.gov
Role of the N-Boc Group in Defining Molecular Properties and Biological Interactions
The N-tert-butoxycarbonyl (N-Boc) group plays a defining role in the structure-property relationship of this compound, primarily by acting as a protecting group for the piperidine nitrogen. wikipedia.orgnih.gov Its presence is crucial for synthetic applications and fundamentally alters the molecule's physicochemical properties and potential biological interactions compared to its deprotected form. nbinno.comnbinno.com
The Boc group effectively neutralizes the basicity of the piperidine nitrogen. nih.gov An unprotected piperidine nitrogen would be protonated at physiological pH, resulting in a positively charged species. The bulky, lipophilic Boc group prevents this protonation, rendering the molecule neutral and increasing its ability to cross cell membranes. This property is essential during multi-step syntheses, where the unprotected amine could engage in unwanted side reactions. nbinno.comorganic-chemistry.org
In terms of biological interactions, the Boc group's influence is significant. By preventing protonation, it ensures that any interaction with a biological target is not driven by a charge-charge interaction at the piperidine nitrogen. This is exemplified in studies of σ1 receptor ligands, where replacing a protonated nitrogen with a neutral methyl group altered interactions within a lipophilic binding pocket, leading to higher affinity. nih.gov The large steric profile of the Boc group would further modify such interactions.
The primary role of this compound and its close analog 1-Boc-4-AP is as a synthetic intermediate, particularly in the clandestine synthesis of fentanyl and its derivatives. wikipedia.orgfederalregister.gov In these synthetic routes, the Boc group protects the nitrogen during other chemical transformations and is removed in a later step to yield the final, active compound. wikipedia.org This deprotection, typically under mild acidic conditions, unmasks the basic nitrogen, which is a critical feature for the pharmacological activity of the final product. nih.gov
The following table summarizes the structure-property relationships conferred by the N-Boc group.
| Property | N-Boc Protected Form | Deprotected Form (N-H) |
|---|---|---|
| Basicity of Piperidine N | Neutral, non-basic | Basic (pKa ≈ 8-9) |
| Charge at pH 7.4 | Neutral | Predominantly positive (protonated) |
| Lipophilicity | High | Lower |
| Reactivity in Synthesis | Nitrogen is unreactive (protected) | Nitrogen is nucleophilic and reactive |
| Primary Role | Synthetic intermediate | Final active compound or scaffold |
Computational Chemistry and Molecular Modeling Approaches
Ligand-Target Docking Simulations for Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which are crucial for its potential therapeutic effect.
While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to structurally related piperidine-containing molecules. For instance, docking studies on piperidine (B6355638) and piperazine-based compounds targeting the sigma 1 receptor (S1R) have been instrumental in elucidating key binding interactions. nih.gov These studies often reveal that the protonated piperidine nitrogen forms a crucial salt bridge with acidic residues, such as glutamic acid, within the receptor's binding pocket. nih.gov
In a typical docking workflow, a high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and its energy minimized using a suitable force field. Docking software, such as AutoDock, Glide, or GOLD, is then used to place the ligand into the defined binding site of the protein. The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.
The insights gained from such simulations are invaluable. For example, in the study of 4-anilidopiperidine analogues targeting opioid receptors, docking simulations have helped to rationalize the observed structure-activity relationships (SAR). nih.gov By visualizing the docked poses, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the ligand's affinity and selectivity. This information can then be used to guide the synthesis of new analogs with improved potency and a more desirable pharmacological profile.
Table 1: Representative Data from Ligand-Target Docking Simulations of Piperidine Analogs This table is illustrative and based on typical data from studies on similar compounds.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Piperidine/Piperazine derivatives | Sigma 1 Receptor | Glu172, Asp126 | -8.5 to -10.2 |
| 4-Anilidopiperidine analogues | μ-Opioid Receptor | Asp147, Tyr326 | -9.0 to -11.5 |
| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Asp197, Glu233, Asp300 | -7.0 to -7.5 nih.gov |
Pharmacophore Modeling for Rational Ligand Design and Virtual Screening
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups.
For a molecule like this compound, a pharmacophore model could be generated based on its structure and known biological activity, or from the structure of a ligand-receptor complex. This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of being active at the target of interest.
The development of a pharmacophore model generally involves aligning a set of active molecules and identifying the common chemical features. This can be done using software like Catalyst, LigandScout, or Phase. Once a model is generated and validated, it can be used to screen virtual libraries of compounds. The hits from the virtual screen can then be prioritized for experimental testing, significantly reducing the time and cost associated with drug discovery.
Table 2: Common Pharmacophoric Features Identified in Piperidine-Containing Ligands This table is illustrative and based on general findings from pharmacophore studies on similar compounds.
| Pharmacophoric Feature | Potential Role of Moiety in this compound |
|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen of the Boc group, Nitrogen of the cyano group |
| Hydrogen Bond Donor | N-H of the amino group |
| Aromatic Ring | Cyanophenyl group |
| Hydrophobic Group | tert-Butyl group of the Boc protecting group, Piperidine ring |
| Positive Ionizable Feature | Piperidine nitrogen (after deprotection of the Boc group) |
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide a detailed understanding of a molecule's properties that are not accessible through classical molecular mechanics methods.
For this compound, quantum chemical calculations can be used to determine a variety of important parameters. For example, the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and kinetic stability. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.
Furthermore, these calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the surface of the molecule. The MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about how the molecule might interact with its biological target or with metabolic enzymes. nih.gov
While specific quantum chemical studies on this compound are not widely published, such calculations are routinely performed on similar small molecules in drug discovery projects. For instance, DFT calculations have been used to investigate the properties of 1-piperoylpiperidine, revealing details about its vibrational frequencies, molecular orbital energies, and charge distribution. tandfonline.com
Table 3: Representative Data from Quantum Chemical Calculations on a Piperidine Analog This table is illustrative and based on data from a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine. nih.gov
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Related to the electron-donating ability of the molecule |
| LUMO Energy | -0.5 eV | Related to the electron-accepting ability of the molecule |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity |
Predictive Modeling for Biological Barriers and In Vivo Distribution (e.g., Blood-Brain Barrier Permeability)
A critical aspect of drug development is understanding how a compound will be absorbed, distributed, metabolized, and excreted (ADME) by the body. A key consideration for drugs targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from harmful substances, and predicting a molecule's ability to permeate this barrier is crucial.
In silico models have been developed to predict the BBB permeability of compounds based on their physicochemical properties. nih.govfrontiersin.org These models often use machine learning algorithms, such as support vector machines (SVM) or deep neural networks (DNN), trained on large datasets of compounds with known BBB permeability. nih.govfrontiersin.org The input for these models typically includes molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
For this compound, these predictive models can provide an early indication of its potential to reach CNS targets. While specific in silico ADME predictions for this compound are not publicly available, studies on similar molecules, such as piperine (B192125) analogs, have demonstrated the utility of these methods. nih.govresearchgate.net These studies often compare the predictions from different in silico models with experimental data from in vitro BBB models. nih.gov
The prediction of BBB permeability is often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). A higher logBB value generally indicates better brain penetration. By calculating the relevant molecular descriptors for this compound, it is possible to use these predictive models to estimate its logBB and classify it as a potential CNS-penetrant or non-penetrant. This information is vital for deciding whether to advance a compound in a drug discovery pipeline, particularly for neurological or psychiatric indications.
Table 4: Key Molecular Descriptors for Predicting BBB Permeability This table lists important descriptors and their general influence on BBB permeability.
| Molecular Descriptor | General Influence on BBB Permeability |
|---|---|
| Molecular Weight (MW) | Lower MW is generally favored (< 400-500 Da) |
| Lipophilicity (logP) | Moderate lipophilicity is optimal (logP typically between 1 and 3) |
| Polar Surface Area (PSA) | Lower PSA is generally favored (< 60-90 Ų) |
| Number of Hydrogen Bond Donors | Fewer is better (typically ≤ 3) |
| Number of Hydrogen Bond Acceptors | Fewer is better (typically ≤ 7) |
Analytical and Characterization Methodologies in Chemical Research
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS))
High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of newly synthesized molecules. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of individual atoms. For 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, ¹H NMR would reveal characteristic signals for the protons on the piperidine (B6355638) ring, the aromatic ring, and the bulky tert-butoxycarbonyl (Boc) protecting group. The protons on the piperidine ring would appear as complex multiplets, while the aromatic protons would present as doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. A large singlet corresponding to the nine equivalent protons of the Boc group would be a key identifier. ¹³C NMR spectroscopy would complement this by showing distinct signals for each unique carbon atom, including the nitrile carbon, the carbonyl of the Boc group, and the various carbons of the piperidine and phenyl rings.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₇H₂₃N₃O₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would provide a measured mass that should match the theoretical value to within a few parts per million (ppm), confirming the molecular formula. For instance, a structurally related compound, tert-butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate, was confirmed by HRMS with a measured mass of 345.1131, closely matching the calculated mass of 345.113 for its molecular formula C₁₆H₂₃Cl₂N₂O₂. nih.gov
| Technique | Expected Observations for this compound | Information Provided |
|---|---|---|
| ¹H NMR | Signals for aromatic protons (AA'BB' system), piperidine ring protons (multiplets), NH proton, and a singlet for the Boc group (~1.4 ppm). | Proton environment and connectivity. |
| ¹³C NMR | Signals for aromatic carbons, piperidine carbons, carbonyl carbon (~155 ppm), nitrile carbon (~119 ppm), and Boc group carbons. | Carbon skeleton of the molecule. |
| HRMS (ESI-TOF) | Measured [M+H]⁺ ion mass matching the calculated exact mass for C₁₇H₂₄N₃O₂⁺. | Elemental composition and molecular formula confirmation. |
Advanced Chromatographic Separations for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of the main compound from any impurities or starting materials. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. Purity is determined by the relative area of the main peak.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used. For a compound like this, which has a relatively high molecular weight and contains a polar N-H group, derivatization might sometimes be employed, although it is often sufficiently volatile for analysis. The Boc group, however, can be thermally labile, which may lead to degradation in the hot GC injector, a phenomenon observed with some Boc-protected compounds. google.com A typical GC method would use a non-polar capillary column (e.g., HP-5MS) and a temperature program to elute compounds based on their boiling points and interactions with the stationary phase. rsc.org
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| RP-HPLC | C18 (e.g., 4.6 x 50 mm, 1.8 µm) | A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol (Gradient) | UV (e.g., 254 nm) | Purity assessment, reaction monitoring. |
| GC-MS | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) | Identification of volatile impurities and byproducts. |
Crystallographic Studies for Solid-State Structure Elucidation and Ligand-Protein Co-Crystal Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure and stereochemistry.
The resulting crystal structure would reveal exact bond lengths, bond angles, and torsional angles. It would also show the conformation of the piperidine ring, which typically adopts a chair conformation. In the crystal structure of the analogous tert-butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate, the piperidine ring was found to be in a chair conformation with both the Boc-protected nitrogen and the dichlorophenylamino group in equatorial positions. nih.gov Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack in the crystal lattice. nih.gov In the context of drug development, co-crystallization of an active molecule with its protein target allows for the direct visualization of the ligand-protein interactions, which is invaluable for structure-based drug design.
Quantitative Analytical Methods for Compound Quantification in Biological Matrices
To study the pharmacokinetics of a compound, sensitive and selective analytical methods are required to measure its concentration in biological fluids such as plasma or serum. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, specificity, and speed.
A typical LC-MS/MS bioanalytical method for this compound would involve several steps. First, the compound is extracted from the plasma sample, often by protein precipitation with a solvent like acetonitrile, followed by centrifugation. An internal standard, a structurally similar molecule, is added at the beginning of the process to account for any sample loss during preparation. The extracted sample is then injected into an HPLC system for separation, usually on a C18 column with a rapid gradient elution.
The eluent from the HPLC is directed into a tandem mass spectrometer, typically a triple quadrupole instrument. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion ([M+H]⁺) of the target compound (the precursor ion), which is then fragmented in the second quadrupole. The third quadrupole selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the compound, minimizing interference from other components in the biological matrix and providing excellent sensitivity, often reaching the picogram per milliliter (pg/mL) level. The method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile containing an internal standard. |
| Chromatography | Reversed-phase C18 column with a fast gradient of water/acetonitrile containing formic acid. |
| Ionization | Positive Electrospray Ionization (ESI+). |
| MS Detection | Multiple Reaction Monitoring (MRM) of a specific precursor → product ion transition. |
| Quantification | Based on the peak area ratio of the analyte to the internal standard against a calibration curve. |
Future Perspectives and Translational Research Opportunities
Rational Design of Optimized Analogues with Enhanced Potency and Selectivity
The 4-anilinopiperidine scaffold is a "privileged structure" in drug discovery, known for its versatility in creating potent and selective ligands for various biological targets. digitellinc.com The structure-activity relationship (SAR) of this class of compounds has been extensively studied, particularly in the context of opioid receptor modulators and other central nervous system (CNS) agents. nih.govoup.comresearchgate.net The future development of analogues of 1-Boc-4-[(4-cyanophenyl)amino]-piperidine would involve systematic modification of its core components to optimize interactions with specific targets, such as protein kinases or G-protein coupled receptors (GPCRs).
Key strategies for rational design would include:
Modification of the Cyanophenyl Ring: The cyano group is an electron-withdrawing feature often found in kinase inhibitors and other targeted therapies. nih.gov Replacing it with other substituents (e.g., halogens, nitro groups, or amides) could modulate binding affinity and selectivity.
Piperidine (B6355638) Ring Substitution: Introducing chiral centers or substituents on the piperidine ring can enhance biological activity, improve pharmacokinetic properties, and reduce off-target effects like hERG toxicity. thieme-connect.comresearchgate.net
Variation of the Linker: The secondary amine linking the piperidine and phenyl rings is a critical interaction point. Its modification or replacement could alter the conformational flexibility and binding mode of the molecule.
Boc-Group Replacement: The tert-butyloxycarbonyl (Boc) group serves as a protecting group in synthesis. Its removal and replacement with diverse alkyl or aryl groups are essential for exploring interactions within the target's binding pocket, a common strategy in developing 4-anilinopiperidine-based analgesics. oup.com
Table 2: Proposed Analogues for Rational Drug Design and Their Rationale
| Modification Area | Proposed Change | Rationale |
|---|---|---|
| Cyanophenyl Ring | Replace cyano with trifluoromethyl (CF3) | Enhance metabolic stability and lipophilicity to potentially improve cell permeability. |
| Cyanophenyl Ring | Replace cyano with a carboxamide (CONH2) | Introduce hydrogen bonding capabilities to potentially increase target affinity and specificity. |
| Piperidine Ring | Introduce a methyl group at the 3-position | Create a chiral center to explore stereospecific interactions and potentially improve selectivity and reduce off-target effects. thieme-connect.com |
| Piperidine Nitrogen | Replace Boc with a phenethyl group (post-deprotection) | Mimic the structure of potent opioid receptor modulators and explore activity at CNS targets. nih.govresearchgate.net |
Exploration of Polypharmacology and Multi-Targeting Strategies
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs insufficient. nih.govnih.gov Multi-target drug design, which aims to create a single molecule that can modulate several targets simultaneously, is an emerging and powerful therapeutic strategy. frontiersin.orgmdpi.com This approach can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance. nih.gov
The this compound scaffold is an excellent candidate for developing multi-target ligands.
The 4-anilinopiperidine core is well-known for its interaction with CNS targets, including opioid and sigma receptors. researchgate.netresearchgate.net
The piperidine ring itself is a key component in inhibitors of a wide range of enzymes, including protein kinases (e.g., Akt inhibitors) and acetylcholinesterase. acs.orgnih.gov
The cyanophenyl moiety is a feature present in numerous small-molecule kinase inhibitors and farnesyltransferase inhibitors. nih.gov
By combining these structural motifs, derivatives of this compound could be designed to simultaneously modulate, for example, a protein kinase involved in cell proliferation and a GPCR involved in pain or inflammation. Such a polypharmacological profile could be highly beneficial for treating complex conditions like oncologic pain or neuro-inflammatory diseases. nih.govfrontiersin.org
Table 3: Potential Biological Targets for Polypharmacology Exploration
| Structural Moiety | Associated Target Class | Potential Therapeutic Area |
|---|---|---|
| 4-Anilinopiperidine Core | GPCRs (e.g., Opioid, Sigma Receptors) researchgate.netresearchgate.net | Neurology, Pain Management |
| Piperidine Scaffold | Protein Kinases (e.g., Akt, CDK2), Ion Channels acs.orgnih.gov | Oncology, Inflammatory Diseases |
| Cyanophenyl Group | Protein Kinases, Other Enzymes nih.gov | Oncology |
Identification of Novel Biological Targets and Therapeutic Indications
Beyond known targets associated with its structural motifs, derivatives of this compound could be screened to identify entirely new biological activities. This process of "target deconvolution" is crucial for discovering novel therapeutic applications.
Methodologies for identifying new targets include:
High-Throughput Screening: Testing a library of analogues against large panels of human kinases, GPCRs, and other enzymes can quickly identify unexpected interactions.
Phenotypic Screening: Evaluating the effects of compounds on cell behavior (e.g., proliferation, apoptosis, differentiation) without a preconceived target can reveal novel mechanisms of action. This approach is particularly valuable for complex diseases where the optimal target may not be known.
Chemoproteomics: Using chemical probes derived from the lead compound to isolate and identify binding partners directly from cell lysates.
Given the prevalence of the piperidine scaffold in drugs for diverse indications, potential new therapeutic areas for exploration could include infectious diseases (antifungal or antibacterial agents), metabolic disorders (such as diabetes), or cardiovascular conditions. researchgate.netmdpi.comnih.gov
Advancing Preclinical Development Towards Clinical Application
Once a lead compound with promising potency, selectivity, and a well-defined mechanism of action is identified, it must undergo rigorous preclinical development to assess its potential as a clinical candidate. frontiersin.org This is a standard, multi-stage process in drug discovery. omicsx.com
The key stages of preclinical development would include:
In Vitro Pharmacology: Comprehensive characterization of the compound's effect on its target(s), including binding affinity, functional activity (agonist vs. antagonist), and selectivity against related proteins.
ADME Profiling: Assessment of the compound's Absorption, Distribution, Metabolism, and Excretion properties. This includes evaluating its solubility, cell permeability, metabolic stability in liver microsomes, and plasma protein binding.
In Vivo Efficacy Studies: Testing the compound in relevant animal models of the targeted disease (e.g., tumor xenograft models for a cancer indication) to demonstrate that it can produce the desired therapeutic effect. acs.orgaacrjournals.org
Safety and Toxicology: Initial evaluation of the compound's safety profile, including cytotoxicity assays, cardiovascular safety screening (e.g., hERG assay), and in vivo tolerability studies in rodents.
Successfully navigating these preclinical hurdles is essential to justify the substantial investment required for advancing a new chemical entity into human clinical trials. nih.gov
Q & A
Q. How to resolve discrepancies between computational and experimental spectral data?
- Methodological Answer : Cross-validate DFT-predicted IR/NMR shifts with experimental spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy. For unexplained peaks, consider alternative conformers via relaxed potential energy surface scans or variable-temperature NMR studies .
Q. What statistical methods validate reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
